(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
“(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolidine ring and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Reactions
Bohlmann-Rahtz Heteroannulation Reactions : This compound is related to synthetic strategies including Bohlmann-Rahtz heteroannulation, which facilitates the synthesis of complex structures like dimethyl sulfomycinamate, a member of the sulfomycin family of antibiotics. The process exemplifies the compound's utility in multistep organic synthesis, showcasing its importance in developing pharmacologically relevant molecules (Bagley et al., 2005).
Crystal Structure Analysis : The crystal structure of related compounds, such as cis(S),trans(O,N bpy)-(2,2′-bipyridyl-κ2 N,N′)bis(dimethyl sulfoxide-κS)[phenyl(pyridin-2-yl)methanone-κ2 N,O]ruthenium(II) bis(trifluoromethanesulfonate), illustrates the intricate molecular geometries that can be analyzed for materials with similar chemical backbones. This knowledge is crucial for the development of materials and catalysts in chemistry (Toyama & Nagao, 2022).
Biological Applications
Antiestrogenic Activity Studies : Investigations into compounds like [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, demonstrate the potential of related chemical structures in modulating estrogen receptors, indicating a possible role in therapeutic interventions for hormone-related conditions (Jones et al., 1979).
Antimicrobial and Antimycobacterial Activities : Organotin(IV) complexes derived from similar compounds have shown promising antibacterial and antifungal activities. These findings underscore the potential of such chemical structures in the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains (Singh, Singh, & Bhanuka, 2016).
Material Science and Catalysis
Electroluminescent Materials Development : The synthesis and characterization of novel electroluminescent materials based on polyfluorene derivatives demonstrate the utility of similar chemical structures in the creation of advanced materials for optoelectronic applications. These materials are pivotal for developing new generations of electronic and photonic devices (Huang et al., 2004).
Catalytic Decomposition of Insecticides : Ortho-palladated complexes related to dimethylbenzylamine have been studied for their catalytic efficiency in the decomposition of P=S insecticides. This application highlights the importance of such compounds in environmental chemistry and pest management strategies, offering insights into the removal or neutralization of harmful chemical agents (Lu, Neverov, & Brown, 2005).
Future Directions
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)16-8-6-7-15(13-16)19(22)21-12-11-18(14-21)25(23,24)17-9-4-3-5-10-17/h3-10,13,18H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGBXDVARXVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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